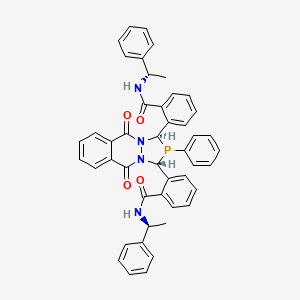

(R,R,S)-DiazaPhos-PPE

説明

Significance of Enantioselective Synthesis in Contemporary Chemical Research

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern chemistry, dedicated to the preferential formation of one enantiomer of a chiral molecule over its mirror image. researchgate.netdaneshyari.com Enantiomers, while possessing identical chemical formulas and physical properties in an achiral environment, can exhibit profoundly different biological activities. researchgate.net This is because biological systems, such as the human body, are themselves chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. researchgate.net Consequently, the interaction of each enantiomer of a chiral drug with its biological target can differ significantly.

The importance of this field was tragically underscored by the thalidomide (B1683933) disaster in the 1960s. researchgate.net Thalidomide was prescribed as a racemic mixture (containing equal amounts of both enantiomers) to treat morning sickness; however, while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects. researchgate.net This event highlighted the critical need for methods that can produce single, biologically active enantiomers, thereby enhancing the efficacy and safety of pharmaceuticals. daneshyari.comsigmaaldrich.com Today, enantioselective synthesis is indispensable in the production of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netsigmaaldrich.com

Evolution of Chiral Phosphine (B1218219) Ligands in Transition Metal Catalysis

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can be coordinated to a transition metal center. caltech.edu Among these, chiral phosphine ligands have emerged as a particularly privileged class due to their strong coordination to transition metals and the tunability of their steric and electronic properties. caltech.edunih.gov

The journey began in the late 1960s and early 1970s with pioneering work on ligands like DIOP, developed by Kagan. nih.gov A major breakthrough came with the development of C₂-symmetric bisphosphine ligands such as DIPAMP by Knowles and co-workers at Monsanto. caltech.edu The rhodium complex of DIPAMP was successfully applied in the industrial synthesis of L-DOPA, a drug for Parkinson's disease, demonstrating the power of asymmetric hydrogenation with exceptionally high enantioselectivity for its time. caltech.edu

This success spurred the development of thousands of chiral phosphine ligands. nih.gov Ligands with backbone chirality, such as BINAP, DuPhos, and BPE, became benchmarks in the field, known for their rigidity and effectiveness in a wide range of reactions. caltech.edu More recently, P-stereogenic phosphines, where the phosphorus atom itself is the chiral center, have been shown to provide unparalleled activity and selectivity in many catalytic processes. nih.gov The continuous evolution of these ligands, from early discoveries to rationally designed, high-performance molecules, has been a driving force in making asymmetric catalysis a practical and powerful tool for modern organic synthesis. caltech.edu

Overview of the DiazaPhos Ligand Family and its Contribution to Asymmetric Transformations

In the 2000s, a significant advancement in ligand design was the development of 3,4-diazaphospholane-based ligands by Professor Clark R. Landis and his research group. sigmaaldrich.com This family, known as DiazaPhos ligands, introduced a novel structural motif by incorporating a nitrogen-rich diazaphospholane core. These bidentate phosphine ligands are noted for their stability, modularity, and high efficiency in various asymmetric catalytic reactions. nih.gov

The DiazaPhos family has demonstrated remarkable performance, particularly in two key transformations:

Rhodium-catalyzed Asymmetric Hydroformylation: These ligands, when complexed with rhodium, are highly active catalysts for the hydroformylation of a diverse range of olefins, including aryl alkenes, vinyl acetate (B1210297), and 1,3-dienes. researchgate.netresearchgate.netnih.govsigmaaldrich.com They enable the production of chiral aldehydes with high reaction rates, regioselectivity, and excellent enantioselectivity, often exceeding 90% ee. researchgate.netnih.gov For instance, the hydroformylation of vinyl acetate using a Rh(CO)₂(acac) catalyst and a DiazaPhos-SPE ligand proceeds with a catalyst loading as low as 0.001 mol% to give the chiral aldehyde product with 94% conversion and 96% enantiomeric excess. sigmaaldrich.com

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA): The DiazaPhos-PPE ligands, a subset of the family, have been shown to be particularly effective in palladium-catalyzed AAA reactions. sigmaaldrich.com This transformation is a powerful method for forming new carbon-carbon bonds. In studies using substrates like 1,3-diphenylallyl acetate, DiazaPhos-PPE ligands provided outstanding yields and selectivities, outperforming other established ligands. sigmaaldrich.com

The success of the DiazaPhos family stems from its unique, rigid, and preorganized structure which allows for superior substrate discrimination and catalytic control.

Research Scope and Objectives Pertaining to (R,R,S)-DiazaPhos-PPE as a Chiral Ligand

This article focuses specifically on the this compound ligand. This particular stereoisomer is part of the broader DiazaPhos-PPE class of ligands noted for their efficacy in asymmetric catalysis. sigmaaldrich.com

Chemical Profile of this compound:

| Property | Value |

|---|---|

| Full Chemical Name | 2,2′-[(1R,3R)-2,3,5,10-Tetrahydro-5,10-dioxo-2-phenyl-1H- researchgate.netresearchgate.netdiazaphospholo[1,2-b]phthalazine-1,3-diyl]bis[N-[(1S)-1-phenylethyl]benzamide] mendelchemicals.com |

| Molecular Formula | C₄₆H₃₉N₄O₄P mendelchemicals.com |

| Molecular Weight | 742.80 g/mol mendelchemicals.com |

| CAS Number | 615257-74-4 mendelchemicals.com |

| Appearance | Solid mendelchemicals.com |

The primary objective of this review is to consolidate the available scientific information on this compound. While the DiazaPhos family, in general, is well-regarded, detailed performance data specifically for the (R,R,S) isomer of DiazaPhos-PPE is not extensively reported in readily accessible literature. However, the foundational work by Landis and co-workers on the DiazaPhos-PPE class demonstrates its significant potential. sigmaaldrich.com This article will synthesize the existing knowledge on the ligand's structural context and its role within the highly successful DiazaPhos family, particularly highlighting its application in palladium-catalyzed asymmetric allylic alkylation as a benchmark for its performance. sigmaaldrich.com

特性

IUPAC Name |

2-[(1R,3R)-5,10-dioxo-2-phenyl-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52)/t30-,31-,45+,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHCPIVFAWUOET-JBVOVCRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@@H]3N4C(=O)C5=CC=CC=C5C(=O)N4[C@H](P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)N[C@@H](C)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H39N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10740208 | |

| Record name | 2,2'-[(1R,3R)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615257-74-4 | |

| Record name | 2,2'-[(1R,3R)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R,r,s Diazaphos Ppe

Historical Context of DiazaPhos Ligand Synthesis Development

The development of DiazaPhos ligands emerged from the broader pursuit of effective chiral ligands for asymmetric catalysis, a field that has seen significant growth over the past four decades. Researchers have continually sought to create catalysts that offer high yields and selectivities for synthesizing chiral building blocks. sigmaaldrich.com Within this context, Professor Clark R. Landis and his research group developed a novel family of ligands based on chiral 3,4-diazaphospholane structures. sigmaaldrich.com These ligands proved to be highly effective for key transformations such as enantioselective hydroformylation and enantioselective allylic alkylation, which are fundamental for accessing a wide array of chiral molecules for more complex syntheses. sigmaaldrich.com

The design of the diazaphospholane framework was a strategic choice to address common challenges in asymmetric hydroformylation, including low reaction rates and difficulties in controlling regio- and enantioselectivity simultaneously. sigmaaldrich.com The DiazaPhos family, including DiazaPhos-PPE, demonstrated superior performance in palladium-catalyzed asymmetric allylic alkylation reactions, yielding outstanding conversions and enantioselectivities across various substrates. sigmaaldrich.com

Detailed Synthetic Pathways to (R,R,S)-DiazaPhos-PPE

The construction of the this compound molecule is achieved through a carefully designed synthetic route that assembles the core structure from specific precursors while establishing the three chiral centers with the correct (R,R,S) configuration.

The synthesis of DiazaPhos ligands generally involves the combination of chiral diazaphosphole or diazaphospholidine derivatives with appropriate amide reagents under an inert atmosphere. researchgate.net Based on the full chemical name of this compound, which is 2,2′-[(1R,3R)-2,3,5,10-Tetrahydro-5,10-dioxo-2-phenyl-1H- researchgate.netcaltech.edudiazaphospholo[1,2-b]phthalazine-1,3-diyl]bis[N-[(1S)-1-phenylethyl]benzamide], the key precursors can be identified. mendelchemicals.com The synthesis likely proceeds via a phospha-Mannich type reaction of a primary phosphine (B1218219) with a hydrazine (B178648) derivative and an aldehyde. researchgate.net

An optimized and scalable route to similar bis(diazaphospholane) ligands has been developed that begins with a tetra-carboxylic acid precursor, which undergoes a classical resolution to separate the enantiomers. researchgate.net This approach avoids the need for chromatographic purification at later stages. researchgate.net

Key Precursors for this compound Synthesis

| Precursor Type | Likely Chemical Identity | Role in Synthesis |

|---|---|---|

| Diazaphospholidine Core | A derivative of 2-phenyl-1H- researchgate.netcaltech.edudiazaphospholo[1,2-b]phthalazine-5,10-dione | Forms the central heterocyclic backbone containing the phosphorus atom and two chiral centers (1R, 3R). |

| Chiral Amide Side Chains | N-[(1S)-1-phenylethyl]benzamide | Introduces the third chiral center (S) and the phenyl groups on the side chains. |

Achieving the specific (R,R,S) stereochemistry is the most critical aspect of the synthesis. This is accomplished through stereoselective reactions, where one stereoisomer is formed preferentially over others. rsc.orgnih.gov The synthesis of DiazaPhos ligands relies on using enantiomerically pure starting materials or incorporating a resolution step to separate stereoisomers. researchgate.netrsc.org

For this compound, the stereochemistry is established through:

Use of a Chiral Precursor: The synthesis starts with a chiral building block, such as an enantiomerically pure tetra-carboxylic acid, which is resolved in an early step. researchgate.net This sets the (R,R) configuration at the diazaphospholidine core.

Coupling with a Chiral Amide: The resolved (R,R)-diazaphospholidine intermediate is then reacted with an enantiomerically pure amide, N-[(1S)-1-phenylethyl]benzamide, to install the final (S) stereocenter.

This modular approach allows for the systematic assembly of the desired diastereomer. rsc.org

Optimizing reaction conditions is a crucial process in synthetic chemistry to maximize product yield and purity while minimizing reaction time and waste. nih.govprismbiolab.com This is typically an iterative process involving the systematic variation of several parameters. prismbiolab.com For the synthesis of complex molecules like this compound, finding the optimal balance between reaction conversion and selectivity is key. scielo.br

Table of Parameters for Reaction Optimization

| Parameter | Description | Typical Range/Options | Rationale for Optimization |

|---|---|---|---|

| Solvent | The medium in which the reaction occurs. | Dioxane, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane researchgate.netscielo.br | Affects reactant solubility, reaction rate, and selectivity. Acetonitrile has been noted as a "greener" option that can provide a good balance of conversion and selectivity. scielo.br |

| Temperature | The thermal energy supplied to the reaction. | Room Temperature to Reflux researchgate.netscielo.br | Influences reaction rate and can affect selectivity. Higher temperatures may increase speed but can also lead to undesired side products. scielo.br |

| Reagent Stoichiometry | The molar ratio of reactants and catalysts. | 0.5 to 1.5 equivalents of key reagents researchgate.netscielo.br | Affects reaction completion and can prevent side reactions caused by excess reagents. |

| Reaction Time | The duration of the reaction. | 4 to 24 hours scielo.br | Optimized to ensure complete conversion without allowing for the degradation of the product or the formation of byproducts. scielo.br |

Advanced Purification and Stereochemical Characterization Techniques for this compound

Following synthesis, rigorous purification and characterization are necessary to isolate the desired (R,R,S) stereoisomer and confirm its structure and purity. nih.gov

The synthetic process can result in a mixture of diastereomers, which must be separated to obtain the pure this compound. rsc.org Chromatographic techniques are powerful tools for this purpose, as they separate compounds based on differential interactions with a stationary phase. chiralpedia.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating isomers. hplc.eu By using a chiral stationary phase (CSP), enantiomers can be resolved. For diastereomers, which have different physical properties, separation can often be achieved on standard non-chiral stationary phases like silica (B1680970) or C18. chiralpedia.comhplc.eu

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for separating stereoisomers and is often considered a "greener" alternative to HPLC. hplc.eu It can provide distinct retention times for different enantiomers and diastereomers.

An alternative to chromatography is classical resolution , which involves the crystallization of diastereomeric salts formed with a resolving agent. chiralpedia.comwisc.edu An optimized synthesis for similar bis(diazaphospholane) ligands successfully employs this method to isolate the desired enantiomer of a tetra-carboxylic acid intermediate, thereby avoiding the need for chromatography of the final ligand. researchgate.net

Comparison of Purification Techniques for DiazaPhos Ligands

| Technique | Stationary Phase Type | Principle of Separation | Advantages |

|---|---|---|---|

| HPLC | Chiral or Non-Chiral (e.g., Silica, C18) hplc.eu | Differential partitioning between the mobile and stationary phases based on polarity and stereochemical interactions. chiralpedia.com | High resolution, well-established methods. |

| SFC | Chiral or Non-Chiral | Separation based on differential solubility and interaction in a supercritical fluid mobile phase. hplc.eu | Faster separations, reduced organic solvent consumption. hplc.eu |

| Classical Resolution | N/A (Crystallization) | Differential solubility of diastereomeric salts formed with a chiral resolving agent. chiralpedia.com | Scalable, can be more cost-effective for large quantities, avoids chromatography. researchgate.net |

Coordination Chemistry of R,r,s Diazaphos Ppe with Transition Metals

Principles of Chiral Ligand Design for Metal Complexation in DiazaPhos Systems

The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating a well-defined and sterically constrained chiral environment around a metal catalyst. The DiazaPhos ligand family, based on a 3,4-diazaphospholane framework, represents a strategic evolution from earlier phospholane (B1222863) ligands like DuPhos and BPE. The replacement of carbon atoms with nitrogen atoms in the phospholane ring fundamentally alters the ligand's electronic properties. acs.org

Key design principles for DiazaPhos systems include:

Stereoelectronic Tunability : The nitrogen atoms in the diazaphospholane core introduce unique electronic characteristics. They are generally more electron-withdrawing than carbon, which modulates the electron density at the phosphorus atom. This, in turn, influences the σ-donation and π-acceptance properties of the ligand upon coordination to a metal. acs.org This tunability is crucial for optimizing reactivity and selectivity in catalytic reactions.

Steric Hindrance and Chiral Pocket : The substituents on the nitrogen atoms and the chiral backbone of the DiazaPhos ligand create a defined three-dimensional space, or "chiral pocket," around the coordinated metal. The specific stereochemistry of the ligand, such as the (R,R,S) configuration, dictates the precise shape of this pocket, which is responsible for discriminating between enantiotopic faces of a prochiral substrate.

Conformational Rigidity : A rigid ligand backbone is often desirable as it reduces the number of possible conformations of the metal complex, leading to a more predictable and often higher degree of enantioselectivity. The five-membered diazaphospholane ring provides a degree of conformational rigidity that is beneficial for maintaining a stable catalytic species. acs.org

The synthesis of DiazaPhos ligands allows for modularity, where different stereoisomers and N-substituents can be introduced to fine-tune the ligand's properties for a specific catalytic transformation. wisc.eduwisc.edu This modularity has led to the development of libraries of ligands for screening in various asymmetric reactions. wisc.edu

Formation and Characterization of Metal-DiazaPhos Complexes with (R,R,S)-DiazaPhos-PPE

This compound, as a chiral phosphine (B1218219), readily coordinates to a variety of transition metals, particularly those of the late transition series. acs.orgpnas.org The formation of these complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide, acetylacetonate, or olefin complex. The resulting metal-DiazaPhos complexes are the active catalysts in numerous asymmetric transformations.

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for producing chiral aldehydes. Rhodium complexes are the most effective catalysts for this transformation. DiazaPhos ligands, including the PPE scaffold, have been successfully employed in rhodium-catalyzed asymmetric hydroformylation, demonstrating high activity and selectivity. wisc.eduwisc.edu

The active catalytic species is generally a rhodium(I) hydride complex, [Rh(H)(CO)₂(L₂)], where L₂ represents the bidentate DiazaPhos ligand. The ligand's structure is critical in controlling both regioselectivity (i.e., the preference for the branched vs. linear aldehyde) and enantioselectivity. While specific performance data for the this compound isomer is not extensively detailed in peer-reviewed literature, the general efficacy of the DiazaPhos class in this reaction is well-established.

Table 1: Representative Performance of DiazaPhos Ligands in Rhodium-Catalyzed Asymmetric Hydroformylation of Vinyl Arenes Data is representative of the DiazaPhos ligand class and not specific to the (R,R,S)-PPE isomer.

| Substrate | Ligand Family | Conversion (%) | Regioselectivity (branched:linear) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Styrene (B11656) | DiazaPhos | >95 | >95:5 | up to 98 |

| Vinyl Acetate (B1210297) | DiazaPhos | >90 | >90:10 | up to 96 |

Source: Synthesized from data in wisc.eduwisc.edu

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C bond-forming reaction. Chiral phosphine ligands are essential for inducing enantioselectivity. Research has demonstrated that palladium complexes of DiazaPhos-PPE ligands are highly effective catalysts for the AAA of various substrates, such as 1,3-diphenylallyl acetate. pnas.orgsigmaaldrich.com

In the catalytic cycle, the DiazaPhos ligand coordinates to a palladium(0) precursor, which then reacts with an allylic substrate to form a π-allylpalladium(II) complex. The chiral environment created by the this compound ligand directs the subsequent nucleophilic attack to one of the two allylic termini, leading to the formation of one enantiomer of the product in excess. The modular nature of the DiazaPhos ligands has been explored through solid-phase synthesis to create libraries for screening in Pd-catalyzed AAA reactions. pnas.org

Table 2: Representative Performance of DiazaPhos Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation Data is representative of the DiazaPhos ligand class and not specific to the (R,R,S)-PPE isomer.

| Substrate | Nucleophile | Ligand Family | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| 1,3-Diphenylallyl Acetate | Dimethyl Malonate | DiazaPhos-PPE | >95 | up to 99 |

| 1,3-Dimethylallyl Acetate | Dimethyl Malonate | DiazaPhos-PPE | >90 | up to 92 |

Source: Synthesized from data in pnas.orgsigmaaldrich.com

While rhodium and palladium complexes of DiazaPhos ligands are the most studied, these versatile ligands can coordinate to a range of other transition metals. acs.org For instance, diazaphospholanes have been shown to form complexes with metals such as copper, iridium, and ruthenium. researchgate.netnih.govnih.govrsc.org The coordination chemistry often reveals unique reactivity compared to more common phosphine ligands, which is attributed to the distinct steric and electronic properties of the diazaphospholane framework. acs.orgdntb.gov.ua The specific complexes of this compound with these other metals are not widely reported, but the general principles suggest their potential application in a broader scope of catalytic reactions, such as asymmetric hydrogenation (with Ru, Ir) or conjugate addition (with Cu).

Structural Elucidation of this compound Metal Complexes

Understanding the precise three-dimensional structure of a metal-ligand complex is paramount for rationalizing its catalytic behavior and for designing improved catalysts. Techniques like multinuclear NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely used for characterization.

As of the date of this article, a specific, publicly available X-ray crystal structure of a metal complex featuring the this compound ligand has not been reported in the surveyed scientific literature. However, based on extensive crystallographic studies of related rhodium and palladium complexes with other phosphine ligands, the expected structural features can be inferred. acs.orgdntb.gov.ua

For a rhodium(I) hydroformylation catalyst, a trigonal bipyramidal or square planar geometry is expected. The this compound ligand would chelate to the rhodium center, with the phosphorus atoms occupying two coordination sites. The chiral centers of the ligand would orient the N-substituents and the ligand backbone in a specific arrangement, creating a chiral pocket that influences the binding of substrate and CO molecules, ultimately determining the stereochemical outcome.

Similarly, in a palladium(II) π-allyl intermediate, the complex would likely adopt a square planar geometry. The this compound ligand would enforce a specific conformation of the π-allyl group relative to the coordination plane, exposing one allylic carbon to nucleophilic attack over the other. Obtaining crystal structures of these key intermediates is a critical goal in the field, as it would provide direct evidence for the mechanisms of stereoselection.

Spectroscopic Investigations of Metal-Ligand Interactions and Coordination Geometries

The elucidation of the structure and bonding within transition metal complexes of this compound relies on a suite of spectroscopic techniques. These methods provide invaluable insights into the coordination geometry, the nature of the metal-ligand bond, and the electronic environment of the metal center. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a primary tool for studying phosphine ligands and their metal complexes. The coordination of the phosphorus atom to a transition metal typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. The magnitude of this coordination shift provides information about the electronic properties of the metal center and the strength of the metal-phosphorus bond. For instance, in a hypothetical palladium(II) complex, [PdCl₂(this compound)], one would expect a noticeable downfield shift in the ³¹P NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying complexes containing co-ligands such as carbon monoxide (CO). The stretching frequency of the CO ligand (ν(CO)) is highly sensitive to the electronic properties of the other ligands in the coordination sphere. acs.orglibretexts.org In a hypothetical complex like [Rh(CO)Cl(this compound)], the electron-donating ability of the this compound ligand would lead to increased electron density at the rhodium center. This increased electron density would engage in stronger back-bonding with the π* orbitals of the CO ligand, resulting in a lower ν(CO) stretching frequency compared to a complex with a less electron-donating phosphine. libretexts.orgacs.org

Hypothetical Spectroscopic Data for a Transition Metal Complex of this compound

| Technique | Parameter | Hypothetical Value for Free Ligand | Hypothetical Value for a Pd(II) Complex | Interpretation |

|---|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | ~45 ppm | ~70 ppm | Downfield shift indicates coordination of phosphorus to the metal center. |

| ¹H NMR | Chemical Shift of P-N-CH protons | Varies | Shifted upon coordination | Changes suggest conformational adjustments of the ligand upon binding. |

| IR (for a hypothetical CO co-ligand) | ν(CO) (cm⁻¹) | N/A | ~1985 cm⁻¹ | Indicates strong electron-donating character of the DiazaPhos ligand. |

Influence of (R,R,S) Stereochemistry on Metal Coordination Environment and Electronic Properties

The specific stereochemistry of a chiral ligand is a critical determinant of the three-dimensional structure and electronic properties of its metal complexes. numberanalytics.comnumberanalytics.com In the case of this compound, the defined absolute configurations at the two backbone carbons and the phosphorus atom impose a distinct chiral environment around the coordinating metal center.

This fixed chirality has several significant consequences:

Diastereoselective Coordination: When a chiral ligand like this compound coordinates to a metal center, it can lead to the formation of diastereomeric complexes if other chiral ligands are present or if the resulting complex itself is chiral. The steric and electronic interactions dictated by the (R,R,S) configuration will favor the formation of one diastereomer over another, a crucial aspect for stereoselective catalysis. northwestern.edu

Enforced Coordination Geometry: The steric bulk and the specific spatial arrangement of the substituents on the diazaphospholane ring can influence the preferred coordination geometry of the metal complex. irb.hrsolubilityofthings.com For example, the ligand's stereochemistry might favor a particular bite angle in a bidentate coordination mode or influence the relative orientation of other ligands in the coordination sphere. This control over the metal's immediate environment is fundamental to creating highly selective catalysts.

Modulation of Electronic Properties: The stereochemistry of the ligand can also subtly influence the electronic properties of the metal center. The orientation of the phenyl and PPE (phenyl-1-phenylethyl) groups will affect the metal-ligand orbital overlap, which in turn can modulate the electron density at the metal. acs.org These electronic effects, though often subtle, can have a significant impact on the reactivity and catalytic activity of the complex.

Comparative Data of Related DiazaPhos Ligands

| Ligand | Stereochemistry | Reported Application | Key Feature |

|---|---|---|---|

| (S,S,S)-DiazaPhos-SPE | C2-symmetric | Asymmetric Hydroformylation | High enantioselectivity for certain substrates. |

| (R,R,S)-DiazaPhos-SPE | C1-symmetric | Asymmetric Catalysis | Different optical rotation suggests a distinct chiral environment. |

| This compound | C1-symmetric | Asymmetric Catalysis | The focus of this article, expected to create a unique steric and electronic environment. |

Catalytic Applications of R,r,s Diazaphos Ppe in Asymmetric Synthesis

Other Significant Asymmetric Transformations Utilizing (R,R,S)-DiazaPhos-PPE

The DiazaPhos family of ligands has been associated with several key asymmetric transformations. However, specific data tables for the this compound catalyzed reactions listed below are not available in the reviewed literature.

The methylation of carbonyls and imines is a fundamental C-C bond-forming reaction. Asymmetric variants, often employing chiral ligands in conjunction with metal catalysts, are crucial for producing enantiomerically enriched secondary alcohols and amines. While literature suggests the use of the DiazaPhos ligand class in such reactions, specific research detailing the performance of this compound, including yields and enantiomeric excess (ee) values, could not be retrieved.

Asymmetric conjugate addition is a powerful method for the stereoselective formation of carbon-carbon bonds. Chiral phosphine (B1218219) ligands are frequently used with copper or rhodium catalysts to control the stereochemical outcome. The DiazaPhos ligand framework is suited for this purpose due to its steric and electronic properties. Despite this, specific examples and performance metrics for this compound in catalyzing conjugate addition reactions are not detailed in the available scientific literature.

Catalytic amide bond formation represents an atom-economical alternative to traditional methods that use stoichiometric coupling reagents. The development of chiral catalysts for asymmetric amidation is an emerging field. Although the DiazaPhos family has been linked to amide-bond forming catalysis, there is no specific published data on the use or efficacy of this compound in these transformations.

Comparative Analysis of this compound Catalytic Performance with Other Chiral Phosphine Ligands

Direct comparative studies for this compound against other prominent chiral phosphine ligands are not available. However, analysis of the closely related and more extensively studied ligand, Bis[(S,S,S)-DiazaPhos-SPE] , provides valuable insights into the potential performance of the DiazaPhos family relative to established ligands like BINAP, Xantphos, and Ph-BPE.

The DiazaPhos core structure, a 3,4-diazaphospholane, imparts significant conformational rigidity and strong electron-donating characteristics, which are believed to contribute to high levels of stereo-discrimination in catalytic reactions.

One report indicates that in rhodium-catalyzed asymmetric hydroformylation, Bis[(S,S,S)-DiazaPhos-SPE] outperforms ligands such as BINAP and Xantphos in terms of enantioselectivity. However, it was also noted that achieving these results required higher catalyst loadings (2–3 mol%) compared to other ligands like Kelliphite (1 mol%). In the context of asymmetric hydrogenation of certain α,β-unsaturated esters, a DiazaPhos ligand demonstrated superior performance, achieving 98% ee compared to 82% ee obtained with BINAP under similar conditions.

A structural and electronic comparison highlights the distinct features of the DiazaPhos framework.

Table 1: Comparative Structural and Electronic Parameters of Chiral Ligands

| Feature | Bis[(S,S,S)-DiazaPhos-SPE] | Ph-BPE | BINAP |

|---|---|---|---|

| Symmetry | C₂ | C₂ | C₂ |

| Donor Atoms | P,P | P,P | P,P |

| Core Ring System | Diazaphospholane | Phospholane (B1222863) | Biaryl |

| Torsional Rigidity (DFT-calculated) | 15.8° | 22.3° | 85.6° |

| Electronic Parameter (χ) | 13.7 | 12.9 | 11.2 |

Data sourced from an analysis of Bis[(S,S,S)-DiazaPhos-SPE].

The data in Table 1 shows that the DiazaPhos ligand possesses greater torsional rigidity (a smaller angle indicates higher rigidity) compared to both Ph-BPE and especially BINAP. Furthermore, its higher electronic parameter (χ) suggests stronger electron-donating capabilities, a property that can significantly influence the activity and selectivity of the metal catalyst. These features suggest that ligands of the DiazaPhos class, including this compound, are designed for high performance, although empirical data for the PPE variant remains elusive.

Mechanistic Investigations of R,r,s Diazaphos Ppe Catalyzed Reactions

Elucidation of Catalytic Cycles and Identification of Active Species

A fundamental aspect of understanding any catalytic process is the delineation of the catalytic cycle and the identification of the true catalytically active species. For reactions involving (R,R,S)-DiazaPhos-PPE, this often involves the complexation of the ligand with a metal precursor, typically a rhodium complex such as Rh(acac)(CO)2, to generate the active catalyst. This complexation is usually carried out under controlled conditions of temperature and pressure in a suitable solvent.

The identification of active species is a critical yet challenging task, as the initial catalyst precursor may not be the species that enters the primary catalytic cycle. researchgate.net In many transition metal-catalyzed reactions, the initially introduced metal complex can undergo transformation into polynuclear species, clusters, or nanoparticles that may be the true active catalysts. researchgate.net Techniques such as in-situ spectroscopy (e.g., IR and Raman) and time-resolved mass spectrometry are invaluable tools for monitoring the reaction progress and identifying transient intermediates and active species. imdea.org The structural evolution of the catalyst during the reaction is a key area of investigation, as labile ligands can dissociate and recombine, leading to a "cocktail" of potential catalysts. researchgate.net

Role of Chiral Ligand Environment in Stereocontrol

The ability of this compound to induce high levels of enantioselectivity lies in the unique chiral environment it creates around the metal center. This environment dictates the facial selectivity of substrate approach and the subsequent bond-forming steps.

Steric and Electronic Effects of this compound on Enantioselection

The stereochemical outcome of a reaction catalyzed by a chiral catalyst is governed by the steric and electronic interactions between the catalyst and the substrate in the transition state. The this compound ligand possesses a rigid and well-defined three-dimensional structure that imposes significant steric constraints on the coordinating substrate. These repulsive steric interactions disfavor one pathway, leading to the preferential formation of one enantiomer. cam.ac.uk

The electronic properties of the ligand also play a crucial role. The diazaphospholane core of the ligand influences the electron density at the metal center, which in turn affects the binding and activation of the substrate. The interplay of these steric and electronic factors is fundamental to achieving high enantioinduction.

Non-Covalent Interactions and Their Influence on Asymmetric Induction

Beyond classical steric hindrance, non-covalent interactions are increasingly recognized as critical determinants of enantioselectivity in asymmetric catalysis. nih.govacademie-sciences.fr These interactions, although weaker than covalent bonds, are numerous and collectively exert a profound influence on the geometry and stability of the transition state. nih.gov

In the context of this compound-catalyzed reactions, various non-covalent interactions can be envisaged:

Hydrogen Bonding: The amide functionalities within the this compound structure can act as hydrogen bond donors, interacting with Lewis basic sites on the substrate or other components of the reaction mixture. cam.ac.uk These interactions can help to orient the substrate in a specific manner, thereby enhancing stereochemical control.

π-π Stacking: The phenyl groups and other aromatic moieties in the ligand and substrate can engage in π-π stacking interactions. nih.gov These attractive forces can contribute to the stabilization of the desired transition state.

Cation-π Interactions: In reactions involving cationic intermediates, the aromatic rings of the ligand can stabilize the positive charge through cation-π interactions, influencing the reaction pathway and enantioselectivity. nih.gov

The cooperative effect of these multiple, weak, non-covalent interactions can create a highly organized and diastereomerically distinct transition state assembly, leading to high levels of asymmetric induction. nih.gov

Kinetic Studies of this compound Catalyzed Processes

Kinetic analysis provides invaluable quantitative insights into the mechanism of a catalytic reaction, helping to identify the rate-determining step and understand the factors that influence the reaction rate. catalysis.blog

| Kinetic Parameter | Significance in Mechanistic Elucidation |

| Reaction Order | Indicates the number of molecules of each reactant involved in the rate-determining step. |

| Rate Constant (k) | A measure of the intrinsic reactivity of the system under a given set of conditions. |

| Rate-Determining Step (RDS) | The slowest step in the catalytic cycle that controls the overall reaction rate. catalysis.blogepfl.ch |

Activation Parameters and Eyring Analysis

The study of the temperature dependence of the reaction rate allows for the determination of the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), through the Eyring equation. libretexts.org

Eyring Equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

where:

k is the rate constant

T is the absolute temperature

ΔH‡ is the enthalpy of activation

R is the gas constant

kB is the Boltzmann constant

h is the Planck constant

ΔS‡ is the entropy of activation

A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. libretexts.orgrsc.org

The enthalpy of activation (ΔH‡) reflects the energy barrier that must be overcome for the reaction to occur, while the entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the ground state. A negative ΔS‡ suggests a more ordered transition state, which is common in associative mechanisms where multiple species come together. Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative mechanisms. These parameters provide a deeper understanding of the nature of the transition state in this compound catalyzed reactions.

| Activation Parameter | Information Provided |

| Enthalpy of Activation (ΔH‡) | The energy difference between the reactants and the transition state. |

| Entropy of Activation (ΔS‡) | The change in the degree of order or randomness when the reactants form the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | The overall free energy barrier for the reaction, combining both enthalpic and entropic contributions. |

Computational Chemistry Approaches to Understanding Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of catalyzed reactions. By modeling systems at the atomic level, researchers can gain insights into reaction pathways, transition states, and the factors governing selectivity that are often difficult to obtain through experimental means alone. For reactions catalyzed by sophisticated ligands like this compound, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a powerful lens to understand catalyst performance. These methods allow for the detailed exploration of electronic and steric effects, catalyst-substrate interactions, and the dynamic behavior of the catalytic system.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a highly effective tool for studying the mechanisms of catalytic reactions by calculating the energies of ground states, transition states, and intermediates. numberanalytics.comnih.gov Understanding the energy of a transition state is critical, as it determines the activation energy of a reaction and, consequently, the reaction rate. numberanalytics.com

In the context of catalysis with this compound, DFT calculations can map out the potential energy surface of a reaction. This involves identifying the lowest energy pathway from reactants to products. Researchers can model the key steps, such as oxidative addition, ligand substitution, migratory insertion, and reductive elimination. By calculating the Gibbs free energy for each stationary point (reactants, intermediates, transition states, and products), a complete energy profile of the catalytic cycle can be constructed. nih.gov

These studies are crucial for understanding the origin of enantioselectivity. By comparing the transition state energies for the pathways leading to the (R) and (S) products, the preference for one enantiomer can be quantified. The energy difference between these diastereomeric transition states directly correlates to the enantiomeric excess (ee) observed experimentally. DFT can help identify the specific non-covalent interactions, such as steric hindrance or π–π stacking between the chiral ligand and the substrate, that stabilize one transition state over the other. nih.gov While specific DFT studies focusing exclusively on this compound are not prevalent in the literature, the methodology is widely applied to similar phosphine-based catalytic systems. researchgate.netscribd.com

Table 1: Representative DFT-Calculated Energy Data for a Catalytic Step This interactive table shows hypothetical energy values for key states in a reaction pathway, illustrating how DFT is used to determine the rate-limiting step and stereoselectivity.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Catalyst-Substrate Complex | 0.0 |

| TS1-(R) | Transition State to R-product | +21.5 |

| TS1-(S) | Transition State to S-product | +19.8 |

| Intermediate | Intermediate Species | +12.3 |

| TS2 | Second Transition State | +15.7 |

| Products | Final Product Complex | -5.4 |

Note: Data is illustrative. The rate-determining step would be the one with the highest energy barrier (TS1-(S) in this case), and the selectivity is determined by the energy difference between TS1-(R) and TS1-(S).

Molecular Dynamics Simulations for Catalyst Flexibility and Substrate Binding

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov Unlike DFT, which typically focuses on stationary points, MD provides a view of the dynamic nature of the catalyst and its interaction with the substrate and solvent. nih.govmdpi.com For a ligand like this compound, which possesses conformational flexibility, MD simulations are vital for understanding how its shape changes during the reaction and how it accommodates the substrate.

MD simulations can model the substrate binding process, revealing the pathway a substrate takes to enter the catalyst's active site. nih.govnih.gov This is particularly important for understanding how the specific stereochemistry of this compound creates a chiral pocket that preferentially binds one enantiomer of a prochiral substrate or orients the substrate for a specific reaction outcome. The simulations can highlight key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the substrate in a particular orientation within the binding pocket. elifesciences.orgmdpi.com

Furthermore, MD simulations can explore the conformational landscape of the catalyst-substrate complex. researchgate.net The flexibility of the diazaphospholane rings and the orientation of the phenyl groups in this compound can be tracked throughout the simulation. This can reveal how the ligand "breathes" and adapts its shape, which can be crucial for different stages of the catalytic cycle. By running simulations at different temperatures, researchers can also assess the thermal stability and dynamic behavior of the catalyst under experimental conditions. mdpi.comnih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for Catalyst-Substrate Interaction This table outlines common settings and the type of information that can be extracted from an MD simulation study focused on a catalyst system.

| Parameter/Output | Description | Typical Value/Result |

| Simulation Time | The total duration of the physical process being simulated. | 100 - 1000 nanoseconds (ns) |

| Force Field | The set of parameters used to calculate potential energy. | AMBER, GROMOS, CHARMM |

| Solvent Model | The representation of solvent molecules in the simulation. | Explicit (e.g., TIP3P water) or Implicit |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) or reaction temp. |

| Key Output 1 | Root Mean Square Deviation (RMSD) | Measures the average deviation of protein/catalyst backbone atoms from a reference structure, indicating stability. |

| Key Output 2 | Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues/parts of the molecule, indicating flexibility. |

| Key Output 3 | Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom, showing binding interactions. |

| Key Output 4 | Binding Pathway Analysis | Trajectory analysis showing the substrate approaching and entering the active site. nih.gov |

Structure Activity Relationships and Ligand Modifications Within the Diazaphos Family

Impact of Chiral Backbone and Substituent Modifications on Catalytic Activity and Selectivity

The stereochemical and electronic properties of a catalyst's ligand framework are paramount in dictating the outcome of an asymmetric reaction. In the DiazaPhos family, both the central chiral backbone and the peripheral substituents can be systematically altered to control enantioselectivity and regioselectivity.

The core of DiazaPhos ligands is a 1,3,2-diazaphospholane ring system. Research has shown that modifications to this backbone have a profound effect on catalytic outcomes. One significant modification involves the reduction of the parent acylhydrazine backbone to an alkylhydrazine. researchgate.net This transformation converts the diazaphospholane ring to an all-sp³ hybridized system, which mimics the structure of highly selective phospholane (B1222863) ligands like (R,R)-Ph-BPE. researchgate.net This structural change directly influences regioselectivity in rhodium-catalyzed hydroformylation. For instance, the reduction of the hydrazine (B178648) moiety in a bisdiazaphospholane ligand used for styrene (B11656) hydroformylation was found to increase the branched-to-linear (b/l) aldehyde ratio from 1:1 to 5:1. This demonstrates that subtle changes to the hybridization and conformation of the ligand backbone can steer the reaction toward the more desirable branched, chiral product.

Substituents on the ligand framework also play a critical role. In the asymmetric hydroformylation of aryl alkenes, the electronic nature of substituents on the substrate can influence selectivity. For para-substituted styrene derivatives, the highest regioselectivity is achieved with substrates that have electron-withdrawing groups. researchgate.net This suggests a key electronic interplay between the substrate and the catalyst's active site, which is modulated by the ligand. The modular synthesis of DiazaPhos ligands allows for the preparation of diverse arrays where substituents on the diazaphospholane ring can be varied, enabling a systematic study of these electronic and steric effects. researchgate.netpharmtech.com

The following table summarizes the performance of different DiazaPhos ligands and the effect of modifications in the rhodium-catalyzed asymmetric hydroformylation of styrene, illustrating the impact of structural changes on selectivity.

| Ligand/Modification | Substrate | b/l Ratio | Enantiomeric Excess (ee) | Citation |

| DiazaPhos-SPE derivative | Styrene | >20:1 | 89% | pharmtech.com |

| Backbone-Reduced DiazaPhos | Styrene | 5:1 | - | |

| Parent Acylhydrazine DiazaPhos | Styrene | 1:1 | - | |

| Bis(diazaphospholane) (BDP) | Styrene | 37:1 | 96% | osti.gov |

| BDP with e--withdrawing substrate | p-CF₃-Styrene | >98:2 | >90% | researchgate.net |

Data is compiled from representative studies and specific conditions may vary.

Rational Design Strategies for Enhanced Enantioselectivity, Regioselectivity, and Efficiency

The development of highly effective catalysts rarely happens by chance. It is often the result of rational design strategies that leverage a deep understanding of reaction mechanisms and catalyst structure. For the DiazaPhos family, several strategies have been employed to enhance catalytic performance.

One key approach is the use of computational modeling, such as Density Functional Theory (DFT) calculations. These in-depth computational studies can help rationalize observed stereochemical outcomes and predict which ligand modifications might lead to improved selectivity. researchgate.net By analyzing the transition states of the catalytic cycle, researchers can identify the dominant factors that control selectivity for a given substrate, enabling the predictive design of next-generation catalysts. researchgate.net For diazaphospholane ligands, a three-dimensional quadrant model has been proposed to visualize and understand the structural origins of both regio- and enantioselectivity. researchgate.net

Another powerful strategy is the creation of ligand libraries. The modular synthesis of 3,4-diazaphospholanes is particularly amenable to this approach, as it allows for the rapid generation of a diverse set of ligands by varying the phosphine (B1218219) bridge, backbone structure, and substituents. researchgate.netpharmtech.com These libraries can then be screened in high-throughput experiments to identify the optimal ligand for a specific transformation. pharmtech.com This combinatorial approach accelerates the discovery process, moving beyond the time-consuming, one-at-a-time synthesis of ligands. osti.gov

Mechanistic studies also inform rational design. In the hydroformylation of terminal alkenes using rhodium-diazaphospholane catalysts, it was found that both enantioselectivity and regioselectivity are proportional to the partial pressure of carbon monoxide, but independent of the hydrogen pressure. researchgate.net This insight into the reaction kinetics allows for optimization of reaction conditions to maximize selectivity and efficiency. The systematic variation of chirality at the stereocenters of the ligand backbone and at its substituents has also been used to fine-tune and optimize both regio- and enantioselectivity. researchgate.net Such studies embody a rational approach to catalyst improvement, where accumulated knowledge of structure-activity relationships guides future design. sigmaaldrich.com

Advanced Methodologies and Future Research Directions

Strategies for Immobilization and Heterogenization of (R,R,S)-DiazaPhos-PPE Catalysts

Homogeneous catalysts, while often exhibiting high activity and selectivity, are plagued by challenges in separation from the product and reuse, which adds cost and complexity to industrial processes. Immobilization of the catalyst onto a solid support (heterogenization) offers a practical solution. For ligands like this compound, several strategies are being explored.

The foundational work on diazaphospholanes demonstrated their suitability for solid-phase synthesis. pnas.org By incorporating functional groups, such as carboxylic acids, into the ligand backbone, it is possible to covalently attach them to various solid supports using standard peptide coupling methods. pnas.org Merrifield resins, which are cross-linked polystyrene beads, are a common choice for this purpose. pnas.orgnih.gov This approach not only facilitates catalyst recovery but also opens the door to combinatorial chemistry for the rapid synthesis and screening of ligand libraries to optimize catalytic performance. pnas.org

Another promising avenue is the encapsulation or integration of the catalyst into porous materials like Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials with well-defined pores and an exceptionally high surface area. researchgate.net Chiral phosphine (B1218219) ligands can be designed as the organic linkers in the MOF structure or can be introduced into the pores post-synthesis. rsc.org This method provides a constrained, well-defined microenvironment around the catalytic center, which can influence reactivity and selectivity. rsc.org

Table 1: Comparison of Immobilization Supports for DiazaPhos-Type Catalysts

| Support Type | Immobilization Method | Advantages | Potential Challenges |

|---|---|---|---|

| Polymer Resins (e.g., Merrifield) | Covalent attachment via functionalized linkers. pnas.org | Well-established chemistry; allows for combinatorial library synthesis; good mechanical stability. pnas.org | Potential for leaching; mass transfer limitations; swelling/shrinking in different solvents. |

| Silica (B1680970) | Covalent grafting onto the surface. nih.govbeilstein-journals.org | High surface area; rigid structure; good thermal and chemical stability. | Surface heterogeneity can lead to non-uniform catalyst sites; potential for silanol (B1196071) group interference. |

| Metal-Organic Frameworks (MOFs) | Incorporation as a linker or encapsulation in pores. rsc.orgresearchgate.net | Highly ordered structure; tunable pore size and environment; potential for single-site catalysis. rsc.org | Synthesis of suitable phosphine linkers can be challenging; stability under reaction conditions can be a concern. rsc.orgresearchgate.net |

| Carbon Nanotubes (CNTs) / Graphene | π-stacking interactions or covalent functionalization. academie-sciences.fr | Excellent thermal and electrical conductivity; high surface area. | Potential for catalyst deactivation; requires careful functionalization to ensure stable anchoring. |

The functional group diversity inherent in the synthesis of diazaphospholanes provides a versatile platform for applying these heterogenization techniques to this compound. pnas.orgresearchgate.net Future research will likely focus on creating robustly anchored catalysts that maintain high enantioselectivity over numerous cycles with minimal metal leaching.

Application of this compound in Flow Chemistry and Continuous Processing

Flow chemistry, where reactants are continuously pumped through a reactor containing a catalyst, is rapidly emerging as a superior alternative to traditional batch processing, particularly for catalysis. beilstein-journals.orgbeilstein-journals.org This technology offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scaling. nih.govchemrxiv.org

The application of this compound in this domain is intrinsically linked to the immobilization strategies discussed previously. A heterogenized this compound catalyst can be packed into a column to create a fixed-bed reactor. Reactants flow through the column, interact with the catalyst, and emerge as the product, while the valuable catalyst remains contained within the reactor for long-term use. nih.govbeilstein-journals.org This approach has been successfully demonstrated for various asymmetric reactions, including hydrogenations and hydroformylations, using other supported chiral catalysts. beilstein-journals.orgacademie-sciences.fr

Microreactors, which feature channels on the micro-scale, are particularly useful for catalyst screening and reaction optimization, as they require only minute quantities of the catalyst and reagents. beilstein-journals.org The potential of continuous flow technology has been shown to improve not only efficiency but also, in some cases, selectivity, due to superior control over reaction parameters like temperature, pressure, and residence time. academie-sciences.fr For gas-liquid reactions like hydroformylation, flow reactors can achieve more efficient gas-mass transfer, leading to higher local concentrations of gases like CO and H₂, which can positively impact reaction rates and selectivities. academie-sciences.fr

Table 2: Batch vs. Continuous Flow Processing for Asymmetric Catalysis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Catalyst Handling | Catalyst added to a single large vessel; requires separation post-reaction. | Catalyst is typically immobilized in a packed bed or on reactor walls. beilstein-journals.org |

| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. nih.gov |

| Safety | Large volumes of reactants and solvents present significant hazards. | Small reactor volumes enhance safety. beilstein-journals.org |

| Scalability | Scaling up often requires significant re-optimization ("scale-up effect"). | Scaled by running the process for longer or using multiple reactors in parallel ("scaling-out"). chemrxiv.org |

| Efficiency | Downtime required for charging, heating, cooling, and cleaning between batches. | Capable of uninterrupted, long-term production. |

Given the high activity demonstrated by diazaphospholane ligands in key transformations, developing a robust, immobilized version of this compound for continuous processing is a key objective for sustainable chemical manufacturing.

Emerging Synthetic Methodologies and Cascade Reactions Utilizing this compound

Cascade reactions (also known as domino or tandem reactions) are synthetic sequences where multiple bond-forming events occur in a single pot without isolating intermediates. caltech.edubeilstein-journals.org This strategy offers remarkable efficiency, reducing waste, time, and resources by increasing molecular complexity in a single operation. nih.govub.edu

The reactivity profile of this compound in fundamental transformations like asymmetric hydroformylation and allylic alkylation makes it an ideal candidate for incorporation into novel cascade sequences. sigmaaldrich.com For example, a hydroformylation reaction catalyzed by a rhodium-(R,R,S)-DiazaPhos-PPE complex could be the initiating step of a cascade. The resulting chiral aldehyde is a versatile intermediate that can be trapped in situ by another reagent to undergo a subsequent transformation, such as a condensation, cyclization, or Wittig reaction, potentially catalyzed by the same metal complex or a second orthogonal catalyst. preprints.org

A hypothetical cascade could involve the Rh-catalyzed hydroformylation of an olefin containing a pendant nucleophile (e.g., an amine or alcohol). After the formation of the aldehyde, an intramolecular cyclization could occur to form a chiral heterocyclic scaffold, a common motif in pharmaceuticals.

Table 3: Hypothetical Cascade Reactions Involving this compound

| Initial Reaction | Substrate Type | Subsequent Reaction | Potential Product Class |

|---|---|---|---|

| Asymmetric Hydroformylation | Olefin with a pendant amine/alcohol | Intramolecular cyclization/condensation | Chiral N- or O-heterocycles |

| Asymmetric Allylic Alkylation | Allylic acetate (B1210297) and a dinucleophile | Second intramolecular alkylation | Chiral carbocycles/heterocycles |

| Asymmetric Hydroformylation | Diene | Intramolecular Pauson-Khand reaction | Bicyclic cyclopentenones |

| Asymmetric Allylic Alkylation | Allylic carbonate and an enolizable ketone | Intramolecular aldol (B89426) reaction | Complex polycyclic structures |

Designing successful cascade reactions requires a deep understanding of the catalyst's compatibility with multiple reagents and intermediates. The development of such processes utilizing this compound would represent a significant step forward, enabling the rapid construction of complex, stereodefined molecules from simple starting materials. nih.gov

Unresolved Challenges and Promising Avenues in Chiral DiazaPhos Ligand Development

Despite the successes of the DiazaPhos ligand family, several challenges remain that shape the future direction of research in this area.

Synthetic Accessibility and Cost: The synthesis of enantiopure chiral phosphine ligands is often a multi-step, complex process, which can make them expensive. researchgate.netrsc.org A major goal is to develop more efficient and scalable synthetic routes to ligands like this compound, potentially utilizing more abundant starting materials or more convergent synthetic strategies.

Ligand Stability: The phosphorus(III) center in phosphine ligands is susceptible to oxidation, which deactivates the catalyst. researchgate.net While the diazaphospholane framework offers some stability, developing ligands with enhanced air- and moisture-tolerance is crucial for practical applications, especially in industrial settings. researchgate.net

Broadening Substrate Scope and Reactivity: While DiazaPhos ligands show excellent performance for certain reactions, expanding their utility to a wider range of substrates and new types of transformations is a continuous effort. sigmaaldrich.comresearchgate.net This involves fine-tuning the steric and electronic properties of the ligand. tcichemicals.com The development of ligand libraries through combinatorial approaches and late-stage functionalization via C-H activation are powerful strategies to accelerate this discovery process. pnas.orgsnnu.edu.cn

Mechanistic Understanding: A deeper, quantitative understanding of the catalytic cycle is essential for rational ligand design. researchgate.net Combining experimental studies with computational modeling can provide detailed insights into catalyst-substrate interactions, the nature of the active species, and the origins of enantioselectivity. This knowledge is critical for overcoming current limitations and designing next-generation catalysts with superior performance.

Promising avenues for the future include the development of "smart" ligands that can respond to external stimuli, the integration of DiazaPhos catalysts with biocatalysis in chemoenzymatic cascades, and the application of machine learning and artificial intelligence to predict optimal ligand structures for specific transformations. The continued exploration of the rich chemistry of diazaphospholane ligands like this compound promises to unlock new and powerful tools for asymmetric synthesis.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 2,2′-[(1R,3R)-2,3,5,10-Tetrahydro-5,10-dioxo-2-phenyl-1H- sigmaaldrich.compnas.orgresearchgate.netdiazaphospholo[1,2-b]phthalazine-1,3-diyl]bis[N-[(1S)-1-phenylethyl]benzamide] | C₄₆H₃₉N₄O₄P mendelchemicals.com |

| (S,S,S)-DiazaPhos-PPE | - | C₄₆H₃₉N₄O₄P |

| Bis[(R,R,S)-DiazaPhos-SPE] | - | Not specified in sources |

| Merrifield resin | Chloromethylated polystyrene | (C₈H₇Cl)n |

| Carbon Monoxide | - | CO |

Q & A

Basic Research Questions

Q. What experimental design frameworks are recommended for synthesizing and characterizing (R,R,S)-DiazaPhos-PPE?

- Use the PICO framework (Population: reaction components; Intervention: synthesis conditions; Comparison: alternative phosphine ligands; Outcome: yield, enantiomeric purity) to structure hypotheses and control variables .

- Characterization should include in situ NMR for reaction monitoring, X-ray crystallography for stereochemical confirmation, and chiral HPLC for enantiomeric excess quantification. Ensure data reproducibility by archiving raw spectra and crystallographic data in standardized formats (e.g., CIF files) .

Q. How should researchers select characterization techniques to validate the stereochemical integrity of this compound?

- Prioritize techniques that address three-dimensional configuration :

- X-ray crystallography for absolute stereochemistry .

- Circular Dichroism (CD) to correlate optical activity with enantiopurity .

- DFT calculations to compare experimental and theoretical vibrational spectra (e.g., IR/Raman) .

- Cross-validate results using orthogonal methods (e.g., NMR coupling constants vs. crystallographic data) to mitigate instrumental bias .

Advanced Research Questions

Q. What statistical methods are appropriate for resolving contradictions in catalytic performance data across studies using this compound?

- Apply meta-analysis to aggregate data from heterogeneous studies, accounting for variables like solvent polarity, temperature, and substrate scope .

- Use multivariate regression to isolate the ligand’s steric/electronic contributions from confounding factors (e.g., metal center oxidation state) .

- Report effect sizes (e.g., turnover number differences) rather than p-values to quantify practical significance .

Q. How can researchers design mechanistic studies to elucidate the role of this compound in asymmetric catalysis?

- Employ kinetic isotope effects (KIE) and Eyring analysis to identify rate-determining steps and transition states .

- Use computational modeling (e.g., DFT, MD simulations) to map steric interactions between the ligand and substrates .

- Validate hypotheses with deuterium labeling or cross-over experiments to rule out alternative pathways .

Q. What strategies ensure reproducibility when scaling up this compound-mediated reactions?

- Document critical process parameters (CPPs) such as mixing efficiency, gas atmosphere, and catalyst loading .

- Use Design of Experiments (DoE) to optimize reaction conditions and identify interactions between variables (e.g., temperature vs. pressure) .

- Archive batch-specific data (e.g., ligand purity, moisture content) in repositories like Zenodo to enable replication .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting enantioselectivity data in this compound applications?

- Step 1 : Classify discrepancies by source (e.g., instrumental error, substrate variability) using root-cause analysis .

- Step 2 : Apply Bland-Altman plots to compare inter-laboratory reproducibility of enantiomeric excess (%ee) measurements .

- Step 3 : Use Bayesian inference to update prior probability distributions of stereoselectivity based on new evidence .

Q. What frameworks guide the integration of this compound into novel catalytic systems?

- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For ligand optimization, use SAR (Structure-Activity Relationship) matrices to correlate substituent effects with catalytic outcomes .

- Reference systematic reviews of phosphine ligand databases to benchmark performance against existing analogs .

Data Management and Reporting Standards

Q. How should researchers archive and share data for this compound studies to meet FAIR principles?

- Metadata : Include synthesis protocols, characterization conditions, and raw analytical files (e.g., .dx NMR, .cif crystallography) .

- Repositories : Use discipline-specific platforms (e.g., Cambridge Structural Database for crystallography, ICAT for catalysis data) .

- Ethical reporting : Disclose negative results (e.g., failed catalytic cycles) to prevent publication bias .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。